5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine is a synthetic nucleoside derivative that exhibits significant potential in biochemical research and therapeutic applications. This compound is characterized by the presence of a benzylamino group, which enhances its biological activity, particularly in the context of nucleic acid interactions. The compound is classified as a modified uridine analog, specifically designed to facilitate incorporation into RNA and DNA sequences.
The synthesis of 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine can be traced back to advancements in nucleoside chemistry, where modifications to natural nucleosides are made to improve their stability and functionality in biological systems. It is derived from uridine, a naturally occurring nucleoside, through various chemical modifications that introduce protective groups and functional moieties.
This compound belongs to the class of nucleoside analogs, specifically modified uridines. It is utilized in various biochemical applications, including studies on RNA structure and function, as well as in the development of therapeutics targeting nucleic acids.
The synthesis of 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine typically involves several key steps:
The synthesis may involve multiple steps requiring careful control of reaction conditions to ensure high yields and purity. For instance, the use of phase transfer catalysis can enhance reaction efficiency by improving solubility and reaction rates during alkylation steps .
The molecular structure of 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine can be represented as follows:
The compound's structure includes:
5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine participates in various chemical reactions typical for nucleoside analogs:
These reactions often require specific reagents and conditions to promote selectivity and yield. For example, using N-bromosuccinimide for bromination can facilitate subsequent reactions involving functionalization of the methyl group .
The mechanism by which 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine exerts its biological effects primarily involves its incorporation into RNA or DNA strands during synthesis. Once incorporated:
Studies have shown that such modifications can lead to improved pharmacological properties, including increased cellular uptake and enhanced efficacy in gene delivery systems .
Key chemical properties include:
5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine has several important applications in scientific research:
Phosphoramidite chemistry serves as the cornerstone for synthesizing modified uridine derivatives, enabling precise control over nucleoside functionalization. For 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine, the synthesis typically initiates with a 2'-O-methyluridine precursor. The 5'-hydroxyl group is first protected with a 4,4'-dimethoxytrityl (DMTr) group under anhydrous conditions, achieving yields >85% [4]. Subsequent phosphitylation of the 3'-OH position employs 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (CEP-Cl) with N,N-diisopropylethylamine (DIPEA) as the base in anhydrous dichloromethane. This step requires rigorous exclusion of moisture to prevent hydrolysis, with reaction progress monitored by thin-layer chromatography (TLC) [7].
Critical optimization involves:
Table 1: Key Parameters for Phosphoramidite Synthesis
Parameter | Optimal Conditions | Yield (%) | Purity (%) |
---|---|---|---|
DMTr protection | DMTrCl, pyridine, 25°C, 12h | 87 | >95 |
Phosphitylation | CEP-Cl, DIPEA, DCM, –40°C, 2h | 78 | 98 |
Chromatography | SiO₂, EtOAc:Hexanes (1:1) + 0.5% Et₃N | 95 (recovery) | 99 |
Solid-phase oligonucleotide assembly incorporates this phosphoramidite using 0.25 M 5-ethylthio-1H-tetrazole (ETT) as the activator, with coupling times of 8 minutes per step. The 5-benzylaminocarbonyl modification necessitates a protected benzylisocyanate coupling to the C5 position prior to phosphoramidite synthesis [1] [7].
The DMTr group serves dual functions: it protects the 5'-hydroxyl during nucleoside transformations and provides a chromophore for real-time monitoring during solid-phase synthesis (trityl assay). Quantitative removal employs 3% dichloroacetic acid in dichloromethane, with the deprotection kinetics showing complete cleavage within 30 seconds [4] [10]. The benzylaminocarbonyl moiety at C5 modifies the base-pairing properties while maintaining the hydrogen-bonding capacity of uracil. This group exhibits:
Table 2: Protecting Group Characteristics and Removal Conditions
Protecting Group | Location | Function | Removal Conditions | Compatibility |
---|---|---|---|---|
DMTr | 5'-OH | Acid-labile protection/monitoring | 3% DCA in DCM, 30 sec | Orthogonal to base protections |
Benzylaminocarbonyl | C5 of uracil | Modifies base-pairing properties | Pd/C, H₂ or NH₄HCO₂, MeOH, 24h | Stable to acidic/oxidative steps |
Acetyl | 3'-OH | Temporary protection | 0.5 M AcOH/TBAF in THF | Selective deprotection |
Comparative studies with 5-(tert-butyldicarbonate)-uridine reveal the benzylaminocarbonyl group provides superior stability during iodine-mediated phosphite oxidation in oligonucleotide synthesis. The electron-donating nature of the benzyl group also minimizes side reactions during 2'-O-methylation [1] [5].
2'-O-Methylation significantly enhances RNA stability by conferring nuclease resistance and modulating duplex thermodynamics. Three predominant strategies exist for introducing this modification:
The pre-synthetic approach proves most efficient for 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine production, as methylation prior to benzylaminocarbonyl installation avoids base decomposition. 2'-O-methylation increases the 3'-endo sugar pucker prevalence to >80%, as confirmed by NMR, which enhances duplex stability by ~0.5°C per modification [6] [10]. Hybrid techniques using 2'-O-(2-methoxyethyl) groups demonstrate even greater stabilization but require longer synthetic routes with 2-chloroethyl methyl ether under phase-transfer conditions [10].
Table 3: Comparison of 2'-Modification Techniques
Method | Reagents/Conditions | Yield (%) | Regioselectivity | Scale Limitations |
---|---|---|---|---|
Pre-synthetic methylation | Ag₂O, MeI, DMF, 60°C, 24h | 85 | >95% 2'-O | None |
Directed metalation | n-BuLi, MeI, THF, –78°C, 2h | 70 | ~90% 2'-O | Moisture sensitivity |
Enzymatic | Trm2p, SAM, 37°C, 12h | <5 | 100% 2'-O | Milligram scale only |
Regioselective functionalization presents significant hurdles due to the polyfunctionality of nucleosides. Key challenges include:
Enzymatic strategies offer improved regiocontrol, as demonstrated in pseudouridine synthesis where cascade biocatalysis achieves quantitative C-glycosylation [8]. However, for 5-benzylaminocarbonyl derivatives, chemical methods remain predominant due to the lack of compatible transferases. The 5'-O-DMTr group’s acid lability demands neutral to slightly basic conditions during modifications, limiting reaction choices. Oxidation-sensitive thiocarbonyl groups (e.g., in related τm⁵s²U synthesis) require tert-butyl hydroperoxide alternatives during oligonucleotide assembly [9].
Table 4: Troubleshooting Regioselective Modifications
Challenge | Chemical Solution | Enzymatic Alternative | Key Consideration |
---|---|---|---|
3'-O-Acetylation | 1. TBDMS protection of 2'-O 2. Ac₂O, pyridine 3. TBAF deprotection | Lipase-catalyzed acylation | Acetyl migration to 2'-O if not stabilized |
C5-Benzylaminocarbonylation | Benzyl isocyanate, DMF, 0°C, 4h | None available | Competing N3-acylation (5–8%) |
2'-O-Methylation preservation | Low-temperature acidic deprotection (0°C) | N/A | 2'-O-Me cleaved by strong acids/bases |
Anomeric control | Vorbruggen glycosylation with SnCl₄ catalyst | Glycosynthases (limited scope) | β:α ratio >20:1 achievable |
Synthetic Innovations: Recent advances employ chemoenzymatic routes inspired by pseudouridine production, where multistep rearrangements achieve atom-economical transformations [8]. For 5-benzylaminocarbonyl-2'-O-methyluridine, protecting group-free syntheses are emerging using flow chemistry with immobilized catalysts, though scalability remains unproven.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0